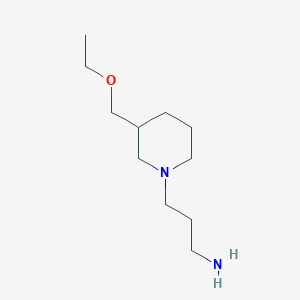

3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-[3-(ethoxymethyl)piperidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-2-14-10-11-5-3-7-13(9-11)8-4-6-12/h11H,2-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNVIOLIMUBKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN(C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the context of its application, but it generally involves interactions with biological macromolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Key Observations :

Antiviral Activity

- Anti-HIV-1 Activity: Compounds like N-(4-(2-(3-(Piperidin-1-yl)propylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine (8{5,3}) exhibit EC₅₀ values of 0.8 µM against HIV-1, with low cytotoxicity (CC₅₀ > 100 µM) .

Enzyme and Receptor Interactions

- Histamine H3 Receptor Antagonism : Modifications to the alkyl chain length (e.g., 4-(piperidin-1-yl)butan-1-amine) improve receptor binding affinity and anticancer activity in breast cancer models .

- NS3/4A Protease Inhibition: Compounds like 2-Amino-3-(1H-indol-3-yl)-N-(3-(piperidin-1-yl)-propyl)propanamide (25) demonstrate IC₅₀ values < 1 µM against hepatitis C virus protease, attributed to the indole-piperidine synergy .

Physicochemical Properties

- Purity and Stability : Analogs synthesized via automated flash chromatography (e.g., 8{5,3}) achieve 36–47% purity, while those using reductive amination (e.g., 7i) reach >99.8% HPLC purity .

- Solubility : The ethoxymethyl group in 3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine may enhance hydrophilicity compared to methyl or dimethyl analogs, though experimental data are lacking.

Biological Activity

3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with an ethoxymethyl substituent and a propan-1-amine moiety. Its molecular formula is , and it has a molecular weight of approximately 235.31 g/mol. The structural features contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperidine ring facilitates binding to neurotransmitter systems, particularly influencing glutamatergic and dopaminergic pathways. This interaction can modulate cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, which are being investigated for potential applications in treating infections.

- Anticancer Potential : The compound has been studied for its cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : Similar compounds have shown promise in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting potential applications in diabetes management.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound. Below are selected findings from recent research:

| Study | Model | Findings |

|---|---|---|

| In vitro antimicrobial assays | Showed significant inhibition against bacterial strains. | |

| Cancer cell line assays | Induced apoptosis in multiple cancer cell lines with IC50 values ranging from 0.17 to 0.67 µM. | |

| Enzyme inhibition assays | Demonstrated DPP-IV inhibition, supporting its potential role in diabetes treatment. |

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-piperidine | Basic piperidine structure | Limited antimicrobial activity |

| 4-Ethoxy-methyl-piperidine | Ethoxy group present | Moderate anticancer effects |

| 2-Amino-N-(4-methylbenzyl)-propanamide | Benzyl substituent instead of ethoxy | Different functional group arrangement |

The unique combination of functional groups in this compound may lead to distinct biological activities not observed in its analogs .

Preparation Methods

Preparation of Piperidine Intermediates

A common precursor is 4-acetyl-piperidine derivatives or 3-substituted piperidines. According to a Chinese patent (CN113045484B), the synthesis of related piperidine derivatives involves:

- Starting from 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester (Compound II).

- Reacting Compound II with chloroform under basic conditions to form a chlorinated intermediate (Compound III).

- Subsequent reaction with sodium azide in alcoholic solvent under basic conditions to yield an azido intermediate (Compound IV).

- Final reduction of the azido intermediate to the corresponding amine (Compound I).

This method features mild reaction conditions, relatively high yields (up to 80% in the reduction step), and a total yield above 40% over three steps. The reduction step notably reduces three functional groups simultaneously, indicating an efficient synthetic design.

Assembly of the Propan-1-amine Side Chain

The propan-1-amine moiety can be introduced via:

- Reductive amination of corresponding aldehydes or ketones with ammonia or primary amines.

- Nucleophilic substitution of halogenated propyl derivatives with piperidine amines.

- Amide coupling followed by reduction or direct alkylation.

For example, amide coupling of piperidinyl intermediates with propionic acid derivatives followed by reduction yields propan-1-amine substituted piperidines, as reported in related piperidine compound syntheses.

Representative Synthetic Route (Summarized)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.